molecular formula C23H22N2O3 B3586481 N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide

N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide

Cat. No.: B3586481
M. Wt: 374.4 g/mol
InChI Key: SKZXVXVBRBOOGS-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide is an organic compound characterized by its complex structure, which includes benzyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide typically involves multi-step organic reactions. One common method starts with the benzylation of 4-hydroxybenzamide, followed by the introduction of the benzylamino group through a nucleophilic substitution reaction. The final step involves the formation of the oxoethoxy linkage under controlled conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), yielding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carboxylic acids, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide serves as a building block for more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups enable cross-linking and other modifications, enhancing material properties.

Mechanism of Action

The mechanism by which N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzyl and benzamide groups can form hydrogen bonds and hydrophobic interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Similar in structure but lacks the oxoethoxy linkage.

    4-benzylaminobenzamide: Contains the benzylamino group but differs in the position and connectivity of functional groups.

    N-benzyl-4-hydroxybenzamide: Similar but with a hydroxyl group instead of the oxoethoxy linkage.

Uniqueness

N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it versatile in synthetic and medicinal chemistry.

This detailed overview highlights the significance and versatility of this compound in various scientific fields

Properties

IUPAC Name

N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(24-15-18-7-3-1-4-8-18)17-28-21-13-11-20(12-14-21)23(27)25-16-19-9-5-2-6-10-19/h1-14H,15-17H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXVXVBRBOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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